(5E)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
Scientific Research Applications
Anticancer and Antiangiogenic Effects
(E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives show promising applications in anticancer therapy. A study synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. These compounds demonstrated significant reduction in tumor volume, tumor cell number, and prolonged the lifespan of tumor-bearing mice. Additionally, they exhibited strong antiangiogenic effects, suppressing endothelial proliferation in mice peritoneum, suggesting their potential as candidates for anticancer therapy with abilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Inhibition of ADAMTS-5
A series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 (aggrecanase-2) was described, representing a new class of agents potentially inhibiting the degradation of aggrecan in osteoarthritis. One compound, in particular, showed significant functional selectivity over ADAMTS-4 (aggrecanase-1), indicating a potential application in osteoarthritis treatment (Gilbert et al., 2007).
Antimicrobial Activity
Compounds containing the (E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one moiety have shown promising antimicrobial activities. A study synthesized novel compounds with this structure and evaluated their in vitro antibacterial activity against common bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated potent antimicrobial activities, making these compounds candidates for further development as antimicrobial agents (B'Bhatt & Sharma, 2017).
Anti-Inflammatory Activity
Novel derivatives of (E)-5-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have been synthesized and shown to possess significant anti-inflammatory activities. A study synthesized various derivatives and tested them for anti-inflammatory effects, with several compounds displaying substantial activities. This suggests the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Mechanism of Action
Properties
IUPAC Name |
(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-3-13-6(2)7(5-11-13)4-8-9(14)12-10(15)16-8/h4-5H,3H2,1-2H3,(H,12,14,15)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFHNTHPLINCJF-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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